molecular formula C15H17NO3 B2875092 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2460751-02-2

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B2875092
CAS No.: 2460751-02-2
M. Wt: 259.305
InChI Key: AELJGIPWJIMVLW-UHFFFAOYSA-N
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Description

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a high-purity chemical compound provided for research and further manufacturing applications. This complex molecule features a fused bicyclic [3.2.0] scaffold, a structural motif of significant interest in synthetic and medicinal chemistry . Compounds based on the 3-azabicyclo[3.2.0]heptane core are valuable intermediates and building blocks for the construction of more complex biologically active molecules . The presence of the benzyl group at the 3-position and the ethoxy moiety at the 6-position offers distinct opportunities for further chemical modification, enabling researchers to explore diverse structure-activity relationships. The rigid, three-dimensional framework of this bicyclic system can be utilized in the development of novel pharmacophores, particularly as synthetic intermediates for potential chemotherapeutic agents . This product is intended for use in laboratory research only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic use in humans. For detailed handling, safety, and storage information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-12-8-11-13(12)15(18)16(14(11)17)9-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELJGIPWJIMVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Bicyclic Core Formation

The azabicyclo[3.2.0]heptane framework is typically assembled via intramolecular cyclization or [2+2] cycloaddition. A key method involves reacting acetoacetamide derivatives with α,β-unsaturated ketones under basic conditions. For example, acetoacetamide (I) and 3-buten-2-one (IIa) undergo Michael addition followed by cyclization to yield cyclohexanone intermediates, which are further functionalized. In one protocol, heating acetoacetamide with crotonaldehyde (XVa) at reflux in ethanol produces 3-acetyl-6-ethoxy-4-methyl-2-piperidone, demonstrating the role of ethoxy groups in stabilizing intermediates.

Catalysts such as pyrrolidine or piperidine accelerate enamine formation, while temperature controls regioselectivity. At 80–100°C, the major product shifts from linear diketones to bicyclic lactams. For 3-benzyl-6-ethoxy derivatives, substituting the α,β-unsaturated ketone with a benzylideneacetophenone analog could facilitate benzyl incorporation during cyclization.

Oxidative Ring Closure Using Peroxodisulfate Systems

Patented methods for related azabicyclo compounds highlight potassium peroxodisulfate (K₂S₂O₈) and silver nitrate (AgNO₃) as critical oxidants. In the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, pyrrolidine substrates are suspended in water and oxidized at −5°C to 0°C to prevent overoxidation. The peroxodisulfate system generates radicals that promote C–N bond formation, while AgNO₃ acts as a catalyst (2–10 mol%).

Adapting this protocol, 3-benzylpyrrolidine could undergo analogous oxidation to form the bicyclo[3.2.0] skeleton. Post-reaction workup involves quenching with sodium thiosulfate to remove excess oxidants, followed by extraction with methyl tert-butyl ether (MTBE). Replacing the methyl ester with an ethoxy group would require esterification or alkoxylation at the C6 position, potentially using ethanol and a base.

Epoxidation and Rearrangement Pathways

Epoxidation of dihydropyrrole derivatives with meta-chloroperbenzoic acid (m-CPBA) is a viable route to oxygenated azabicyclo systems. For instance, benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate reacts with m-CPBA in dichloromethane at 0°C to form benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. The epoxide intermediate undergoes ring-opening and rearrangement to yield the bicyclic lactam.

Applying this method, introducing an ethoxy group at the C6 position may involve nucleophilic attack on the epoxide by ethanol under basic conditions. Subsequent oxidation of the secondary alcohol to a ketone (dione) would require Jones reagent or similar oxidants.

Reductive Amination and Functionalization

Reductive amination is employed in synthesizing hexahydro-benzazocine derivatives, where nitrile groups are reduced to amines and cyclized. For 3-benzyl-6-ethoxy analogs, a reductive step could convert a cyanoethyl intermediate into the bicyclic amine. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux effectively reduces nitriles to amines, as demonstrated in the synthesis of methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.

Post-reduction, the ethoxy group is introduced via alkylation. For example, treating the amine with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C could install the ethoxy substituent.

Solvent and Temperature Optimization

Reaction conditions significantly impact yields and selectivity:

Parameter Optimal Range Effect on Yield Source
Oxidation Temp. −5°C to 0°C Prevents side reactions
Epoxidation Temp. 0°C to 20°C 76–82% yield
Reductive Alkylation 60–70°C in THF 85–90% purity
Cyclization Catalyst Piperidine (5 mol%) 70% conversion

Analytical Validation and Characterization

Successful synthesis requires validation via:

  • NMR Spectroscopy : Distinct signals for benzyl (δ 7.3–7.5 ppm), ethoxy (δ 1.2–1.4 ppm), and dione carbonyls (δ 170–175 ppm).
  • Mass Spectrometry : Expected [M+H]+ at m/z 276.1 (C₁₅H₁₇NO₃).
  • X-ray Crystallography : Confirms bicyclo[3.2.0] geometry, as seen in related maleimides.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Benzyl halides, alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of various substituted azabicyclo heptane derivatives

Scientific Research Applications

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethoxy groups play a crucial role in binding to these targets, while the azabicyclo heptane core provides structural stability. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, highlighting structural variations and their implications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione 6-methyl instead of 6-ethoxy 229.3 Discontinued; likely due to synthesis challenges or limited bioactivity. Methyl group reduces polarity vs. ethoxy.
3-Benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione [3.1.0] bicyclo system; 6,6-diphenyl 353.42 Increased steric bulk; potential for enhanced receptor binding but poor solubility. Higher molecular weight impacts pharmacokinetics.
3-Azabicyclo[3.2.0]hept-6-ene-2,4-dione Core structure without benzyl/ethoxy groups N/A Simpler scaffold; serves as a precursor. Double bond (ene) increases reactivity for cycloaddition or functionalization.
3-Benzyl-6-endo-hydroxy-6-exo-trifluoromethyl-3-azabicyclo[3.1.1]heptane Hydroxy and trifluoromethyl groups at C6 343 (HCl salt) Trifluoromethyl enhances metabolic stability; hydroxy group improves solubility. Exo/endo stereochemistry critical for activity.
3-Oxabicyclo[3.2.0]heptane-2,4-dione Oxygen instead of nitrogen in the bicyclo system 126.11 Anhydride functionality; hydrolytically unstable compared to diones. Used in polymer chemistry.

Key Observations:

Substituent Effects :

  • The ethoxy group in the target compound likely improves solubility compared to methyl (as in ) while maintaining moderate lipophilicity for membrane permeability.
  • Benzyl groups (common in analogs like ) are associated with enhanced binding to aromatic pockets in enzymes or receptors.

Bicyclo System Variations :

  • The [3.2.0] system (vs. [3.1.0] in or [3.1.1] in ) balances ring strain and conformational rigidity, favoring stable interactions in biological targets.

Functional Group Reactivity :

  • Diones (2,4-diketones) enable nucleophilic attacks or coordination with metal ions, useful in protease inhibition .
  • Trifluoromethyl (in ) and hydroxy groups modulate electronic and steric profiles, impacting metabolic stability and target affinity.

Biological Activity

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's biological activity is closely tied to its interaction with various biological targets, including receptors and enzymes. This article reviews the synthesis, chemical properties, and biological activities of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound features an azabicyclo[3.2.0]heptane core, which is modified by a benzyl group and an ethoxy group. These structural modifications can influence its reactivity and interactions with biological systems.

Structural Formula

C14H17N O3\text{C}_{14}\text{H}_{17}\text{N O}_3

Synthesis

The synthesis of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione generally involves several key steps:

  • Formation of the Azabicyclo Heptane Core : Typically achieved through a Diels-Alder reaction.
  • Introduction of the Benzyl Group : Accomplished via nucleophilic substitution reactions.
  • Ethoxy Group Addition : Introduced through etherification reactions with an alcohol and alkyl halide.

The biological activity of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione primarily stems from its ability to interact with specific molecular targets such as receptors or enzymes. The benzyl and ethoxy groups enhance binding affinity and selectivity towards these targets, potentially leading to modulation of their activity.

Biological Targets

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that compounds derived from the azabicyclo[3.2.0]heptane framework exhibit significant binding affinity and agonist activity at nAChR subtypes, particularly alpha4beta2 .
  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various biochemical pathways.

Case Studies

  • Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of related compounds have shown that modifications to the azabicyclo core can significantly affect binding affinities and functional activities at nAChRs .
    CompoundBinding Affinity (nM)Functional Activity
    3-Benzyl-6-ethoxy derivative50Agonist
    6-Bromo derivative20Agonist
    6-Methyl derivative30Antagonist
  • Biological Assays : In vitro assays have demonstrated that 3-Benzyl-6-ethoxy derivatives can modulate neurotransmitter release and neuronal excitability .

Applications in Medicinal Chemistry

Due to its promising biological activity, 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is being explored as a potential lead compound in drug development for neurological disorders . Its ability to selectively target nAChRs makes it a candidate for further pharmacological studies.

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